甲硫威

概述

描述

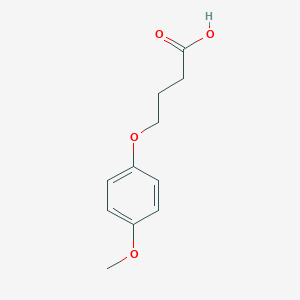

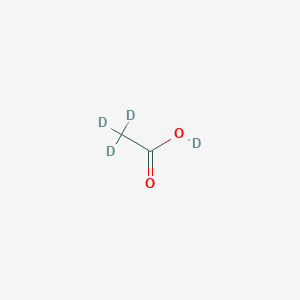

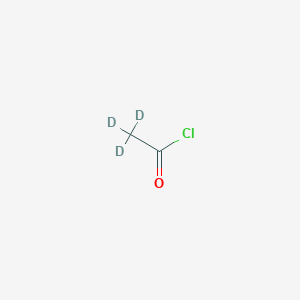

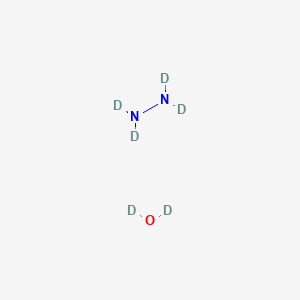

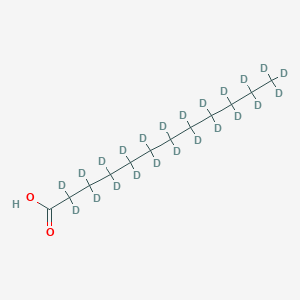

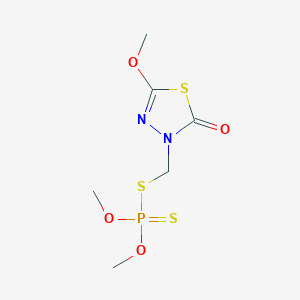

甲硫磷是一种有机磷杀虫剂,广泛用于农业环境中控制各种害虫。它以其对吸食和咀嚼昆虫的有效性而闻名。 甲硫磷是白色结晶粉末,化学式为C6H11N2O4PS3 ,摩尔质量为302.331 g/mol 。 它在中性和弱酸性介质中相对稳定,但在碱性条件下迅速降解 .

科学研究应用

甲硫磷因其在各个领域的应用而被广泛研究:

化学: 用作研究有机磷杀虫剂行为的模型化合物。

生物学: 研究其对各种生物系统的影响,包括其作为乙酰胆碱酯酶抑制剂的作用。

医学: 研究其潜在的毒理学效应和作用机制。

工业: 用于开发害虫控制产品和配方

安全和危害

Methidathion is classified as fatal if swallowed and harmful in contact with skin . It is very toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, and avoiding release to the environment .

未来方向

作用机制

甲硫磷主要通过抑制酶乙酰胆碱酯酶 发挥作用。该酶负责在突触间隙中分解神经递质乙酰胆碱 。 通过抑制乙酰胆碱酯酶,甲硫磷导致乙酰胆碱积累,从而导致神经冲动持续传递,最终导致靶害虫瘫痪和死亡 .

生化分析

Biochemical Properties

Methidathion is a colorless crystalline pesticide at room temperature . It is sparingly soluble in water, but very soluble in octanol, ethanol, xylene, acetone, and cyclohexane . Methidathion is a non-systemic organophosphorous insecticide and acaricide with stomach and contact action .

Cellular Effects

Methidathion has been evaluated for its effects on lipid peroxidation, the serum activities of cholinesterase (ChE), and enzymes concerning liver damage . Additionally, the histopathological changes in liver tissue were examined . In addition to its parasympatholytic effect and ability to induce muscle paralysis, methidathion poisoning is associated with a profound and long-lasting circulatory collapse due to sympathetic ganglion blockade .

Molecular Mechanism

Methidathion is a cholinesterase or acetylcholinesterase (AChE) inhibitor . A cholinesterase inhibitor suppresses the action of acetylcholinesterase . Methidathion in itself is a poor cholinesterase inhibitor and it requires oxidation of the P-S bond to become active .

Temporal Effects in Laboratory Settings

The degradation of methidathion in various environments such as apples, grapes, plums, cherries, oranges, and alfalfa has been studied . The dissipation curves indicate that methidathion is a rapidly degrading insecticide, the residues of which decrease exponentially with time .

Dosage Effects in Animal Models

While specific studies on Methidathion dosage effects in animal models are limited, it’s known that organophosphates, including Methidathion, have been widely used in animal models to induce diabetes and its related complications .

Transport and Distribution

Due to its relatively high fat solubility, the apparent volume of Methidathion distribution throughout the body is very high . Redistribution of Methidathion from fat to blood can also occur when plasma levels diminish .

准备方法

合成路线及反应条件

甲硫磷是通过多步合成方法制备的,涉及O,O-二甲基磷酰硫代酯 与5-甲氧基-2-氧代-1,3,4-噻二唑-3(2H)-基甲基氯 反应。 反应通常在受控条件下进行,以确保高收率和纯度 .

工业生产方法

在工业环境中,甲硫磷是在大型化学反应器中生产的,其中反应物在特定温度和压力条件下混合。 该过程涉及严格的质量控制措施,以确保最终产品符合农业使用的要求 .

化学反应分析

反应类型

甲硫磷经历几种类型的化学反应,包括:

氧化: 甲硫磷可以氧化形成各种降解产物。

还原: 它可以在特定条件下还原,但这种情况不太常见。

常用试剂和条件

氧化: 常见的氧化剂包括 和 。

还原: 可以使用 等还原剂。

取代: 常用亲核试剂有氢氧根离子 或胺类 .

主要形成的产物

相似化合物的比较

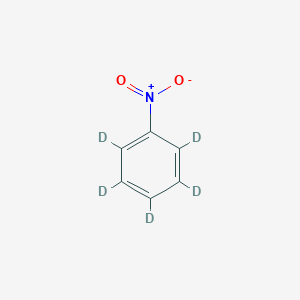

甲硫磷通常与其他有机磷杀虫剂(如马拉硫磷 和对硫磷 )进行比较。虽然这三种化合物都抑制乙酰胆碱酯酶,但甲硫磷由于其特定的化学结构(包括1,3,4-噻二唑 环)而独一无二。 这种结构赋予某些物理化学性质,影响其稳定性和反应活性 .

类似化合物的列表

- 马拉硫磷

- 对硫磷

- 二嗪农

- 毒死蜱

甲硫磷独特的结构和性质使其成为农业和科学研究应用的宝贵化合物。

属性

IUPAC Name |

3-(dimethoxyphosphinothioylsulfanylmethyl)-5-methoxy-1,3,4-thiadiazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N2O4PS3/c1-10-5-7-8(6(9)16-5)4-15-13(14,11-2)12-3/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEBQXILRKZHVCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NN(C(=O)S1)CSP(=S)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N2O4PS3 | |

| Record name | METHIDATHION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5059 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHIDATHION | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1659 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5020819 | |

| Record name | Methidathion | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Methidathion appears as colorless crystals. This material is used as a non-systemic insecticide. (EPA, 1998), Colorless solid; [ICSC] Colorless to white solid; Formulated as wettable powder in water soluble bags and emulsifiable concentrate; [Reference #1] Colorless crystalline solid; [Aldrich MSDS], COLOURLESS CRYSTALS., Colorless crystals. | |

| Record name | METHIDATHION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5059 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methidathion | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1345 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | METHIDATHION | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1659 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHIDATHION | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/873 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

100 °C | |

| Record name | METHIDATHION | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1659 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility (all in g/L at 20 °C): ethanol (150); acetone (670); toluene (720); hexane (11); n-octanol (14), Soluble in benzene, methanol and xylene at >60 g/100 mL at 25 °C. Moderately soluble in chloroform and dichloromethane., In water, 187 mg/L at 20 °C, Solubility in water, g/100ml at 20 °C: 0.0187 | |

| Record name | METHIDATHION | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1594 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHIDATHION | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1659 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.495 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.51 g/cu cm (20 °C), 1.5 g/cm³, 1.495 | |

| Record name | METHIDATHION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5059 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHIDATHION | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1594 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHIDATHION | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1659 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHIDATHION | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/873 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

1e-06 mmHg at 68 °F (EPA, 1998), 0.00000337 [mmHg], 3.37X10-6 mm Hg at 25 °C, Vapor pressure at 20 °C: negligible, 1x10-6 mmHg | |

| Record name | METHIDATHION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5059 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methidathion | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1345 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | METHIDATHION | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1594 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHIDATHION | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1659 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHIDATHION | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/873 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Mechanism of Action |

Organophosphates poison insects and mammals primarily by phosphorylation of the acetylcholinesterase enzyme at nerve endings. ... At sufficient dosage, loss of enzyme function allows accumulation of acetylcholine (the impulse- transmitter substance) at cholinergic neuroeffector junctions (muscarinic effects, and at skeletal myoneural junctions and in autonomic ganglia (nicotinic effects). Organophosphates also impair nerve impulse transmission in the brain ... . /Organophosphate pesticides/ | |

| Record name | METHIDATHION | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1594 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless crystals, Crystals from methanol, Colorless-to-white crystalline solid | |

CAS No. |

950-37-8 | |

| Record name | METHIDATHION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5059 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methidathion | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=950-37-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methidathion [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000950378 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methidathion | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methidathion | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.227 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHIDATHION | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y2P145U7KK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHIDATHION | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1594 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHIDATHION | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1659 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHIDATHION | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/873 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

102 to 104 °F (EPA, 1998), 39 °C, 102-104 °F | |

| Record name | METHIDATHION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5059 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHIDATHION | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1594 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHIDATHION | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1659 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHIDATHION | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/873 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Methidathion?

A1: Methidathion, an organophosphate insecticide and acaricide, functions by inhibiting acetylcholinesterase (AChE) [, , , , , , , , , , ]. This enzyme is crucial for breaking down the neurotransmitter acetylcholine (ACh) in the nervous system. By inhibiting AChE, Methidathion causes an accumulation of ACh, leading to overstimulation of the nervous system.

Q2: What are the downstream effects of Methidathion's AChE inhibition?

A2: The excessive accumulation of ACh due to AChE inhibition can result in a range of symptoms in affected organisms, including tremors, paralysis, and even death. [, , ]. Methidathion's impact on the sympathetic ganglia can also lead to profound and long-lasting circulatory collapse [].

Q3: What is the molecular formula and weight of Methidathion?

A3: The molecular formula of Methidathion is C6H11N2O4PS3, and its molecular weight is 302.34 g/mol [].

Q4: How is Methidathion typically characterized spectroscopically?

A4: Gas chromatography, often coupled with mass spectrometry (GC-MS) or flame photometric detection (GC-FPD), is commonly employed for the identification and quantification of Methidathion residues in various matrices such as citrus fruits, soil, and water [, , , , , , ].

Q5: How does Methidathion's stability in food products vary with storage temperature?

A5: Refrigerated storage can significantly extend the half-life of Methidathion in fruit juices compared to storage at higher temperatures []. For example, in orange juice, the half-life of Methidathion is 4.1 days at 40°C, but increases to 115 days at 15°C and 330 days at 0°C. This highlights the importance of storage conditions in ensuring food safety and compliance with maximum residue limits.

Q6: What strategies have been explored to enhance the stability and delivery of Methidathion?

A6: Pickering emulsions have been investigated as a potential formulation strategy for Methidathion []. These emulsions utilize solid particles, such as silica, clay, or montmorillonite, as stabilizers instead of traditional surfactants. This approach aims to reduce the use of toxic organic solvents typically employed in conventional formulations, promoting a greener and more environmentally friendly approach to pesticide development.

Q7: Does Methidathion exhibit any catalytic properties?

A7: Methidathion is not known to possess catalytic properties. Its primary mode of action revolves around its ability to inhibit acetylcholinesterase [, , , , , , , , , , ], and there is no research suggesting any catalytic activity.

Q8: Have computational methods been employed to understand Methidathion's behavior?

A8: Yes, ab initio calculations have been used to understand how Methidathion might interact within the interlayer spaces of clay minerals []. This type of modeling can provide insights into the adsorption and potential mobility of Methidathion in soil environments.

Q9: How do structural modifications to Methidathion affect its activity?

A9: While specific SAR studies focusing on Methidathion are limited in the provided literature, it's known that even slight alterations in the structure of organophosphates can significantly impact their toxicity and target selectivity []. Factors like the size and nature of substituents on the phosphorus atom can influence the compound's binding affinity for AChE and its overall insecticidal potency.

Q10: What is known about the degradation of Methidathion in the environment?

A10: Methidathion can be degraded through various processes, including hydrolysis and biodegradation. Studies have shown that environmental factors like water quality, specifically parameters like BOD (Biological Oxygen Demand), SS (Suspended Solids), and NH-N (Ammonia Nitrogen), can significantly influence the biodegradation rate of Methidathion []. This highlights the complex interplay between pesticide properties and environmental conditions in determining their persistence and potential impact.

Q11: Are there concerns regarding the environmental impact of Methidathion use?

A11: Yes, Methidathion has been identified as a potential environmental risk []. Its use has been shown to negatively affect soil-dwelling arthropods, including beneficial insects like springtails and predators like spiders and beetles [, ]. These impacts highlight the need for integrated pest management strategies that minimize the use of broad-spectrum insecticides like Methidathion to preserve beneficial insect populations and maintain ecosystem health.

Q12: How is Methidathion absorbed, distributed, metabolized, and excreted in mammals?

A12: Studies in rats indicate that Methidathion is absorbed through the skin and distributed to various organs, with higher concentrations found in the kidney compared to the liver []. While the exact metabolic pathways are not fully elucidated in the provided research, the urinary excretion of Methidathion is relatively low [], suggesting that other elimination routes or metabolic transformations might be involved.

Q13: Has resistance to Methidathion been observed in pest populations?

A14: Yes, resistance to Methidathion has been documented in several insect species, including red scale (Aonidiella aurantii) and the predaceous mite Amblyseius womersleyi [, ]. In A. womersleyi, resistance is primarily attributed to enhanced oxidative metabolism, specifically involving mixed-function oxidases (MFOs) []. Understanding the mechanisms behind insecticide resistance is critical for developing effective resistance management strategies and ensuring the long-term sustainability of pest control measures.

Q14: What are the toxicological effects of Methidathion on non-target organisms?

A15: Methidathion can negatively impact various non-target organisms, including beneficial insects and crustaceans. Studies have shown that Methidathion exposure can alter blood parameters and liver enzyme activity in mice [], indicating potential liver toxicity. Additionally, research on crayfish (Procambarus clarkii) revealed that Methidathion is highly toxic, emphasizing the importance of careful application and management to minimize ecological risks [].

Q15: What analytical methods are employed to determine Methidathion residues in various matrices?

A16: Various analytical techniques have been developed and validated for the detection and quantification of Methidathion residues in different matrices. Gas chromatography coupled with electron capture detection (GC-ECD) or flame photometric detection (GC-FPD) is widely used for its sensitivity and selectivity [, ]. For enhanced sensitivity and selectivity, gas chromatography-tandem mass spectrometry (GC-MS/MS) has also been employed [], allowing for the identification and quantification of Methidathion at trace levels in complex matrices.

Q16: Are there viable alternatives to Methidathion for pest control in specific crops?

A18: Yes, several alternative insecticides can be considered depending on the target pest and crop. For instance, in apple orchards, horticultural mineral oils offer a less disruptive alternative to Methidathion for controlling armored scales []. These oils have a minimal impact on natural enemies, promoting biological control and reducing the reliance on synthetic insecticides.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。